1-(4-Aminophenyl)piperidine-2,6-dione
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Overview
Description
1-(4-Aminophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol It is characterized by the presence of an aminophenyl group attached to a piperidine-2,6-dione core
Mechanism of Action
Target of Action
Similar compounds have been used as functionalized cereblon ligands for the development of protein degrader building blocks .
Mode of Action
If it acts similarly to related compounds, it may function by binding to its target proteins and inducing their degradation .
Biochemical Pathways
If it acts as a protein degrader, it could potentially influence a wide range of pathways depending on the specific proteins it targets .
Result of Action
If it functions as a protein degrader, it could potentially lead to the reduction or elimination of its target proteins within the cell .
Biochemical Analysis
Biochemical Properties
It is known that it contains a terminal amine group, which allows for rapid conjugation of carboxyl-containing linkers . This makes it a basic building block for the development of a protein degrader library .
Cellular Effects
It is known to be used in proteomics research , suggesting that it may interact with various proteins within the cell.
Molecular Mechanism
Its ability to conjugate with carboxyl-containing linkers suggests that it may interact with various biomolecules within the cell .
Temporal Effects in Laboratory Settings
It is known to be stable at room temperature .
Metabolic Pathways
Its use in proteomics research suggests that it may interact with various enzymes and cofactors within the cell .
Transport and Distribution
Its use in proteomics research suggests that it may interact with various transporters or binding proteins within the cell .
Subcellular Localization
Its use in proteomics research suggests that it may be directed to specific compartments or organelles within the cell .
Preparation Methods
The synthesis of 1-(4-Aminophenyl)piperidine-2,6-dione typically involves the reaction of 4-aminobenzoyl chloride with piperidine-2,6-dione under controlled conditions . The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Aminophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathways.
Scientific Research Applications
1-(4-Aminophenyl)piperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding mechanisms.
Industry: The compound can be utilized in the production of specialty chemicals and advanced materials with unique functionalities.
Comparison with Similar Compounds
1-(4-Aminophenyl)piperidine-2,6-dione can be compared with other similar compounds, such as:
N-(4-Aminophenyl)piperidine: This compound has a similar aminophenyl group but lacks the dione functionality, resulting in different chemical reactivity and biological activity.
2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride: This derivative contains an additional amino group, which can enhance its binding interactions and expand its range of applications.
The uniqueness of this compound lies in its balanced combination of the aminophenyl group and the piperidine-2,6-dione core, providing a versatile scaffold for various chemical and biological studies.
Properties
IUPAC Name |
1-(4-aminophenyl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(13)15/h4-7H,1-3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREGJVIGNZMJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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